molecular formula C10H15NO4 B6270124 rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid, cis CAS No. 1596840-04-8

rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid, cis

Cat. No.: B6270124
CAS No.: 1596840-04-8
M. Wt: 213.2
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Description

rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid, cis: is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring and an oxolane ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid, cis typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Oxolane Ring: This step may involve the use of epoxidation reactions followed by ring-opening processes.

    Coupling of the Rings: The pyrrolidine and oxolane rings are coupled using reagents such as carbodiimides or other coupling agents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid, cis has several scientific research applications:

    Medicinal Chemistry: Potential use as a building block for drug development.

    Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.

    Material Science: Possible applications in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid, cis involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    (2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid: A stereoisomer with different spatial arrangement.

    (2S,5R)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid: Another stereoisomer with distinct properties.

    (2R,5R)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid: A diastereomer with unique characteristics.

Uniqueness

rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid, cis is unique due to its specific stereochemistry, which can influence its reactivity, biological activity, and physical properties compared to its stereoisomers and diastereomers.

Properties

CAS No.

1596840-04-8

Molecular Formula

C10H15NO4

Molecular Weight

213.2

Purity

95

Origin of Product

United States

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